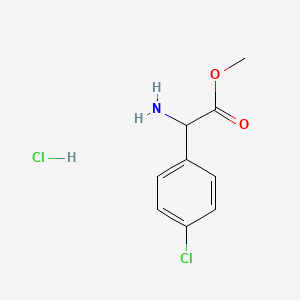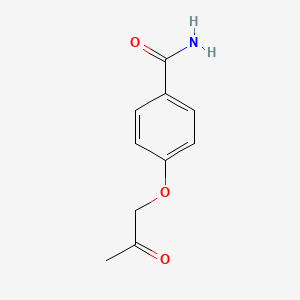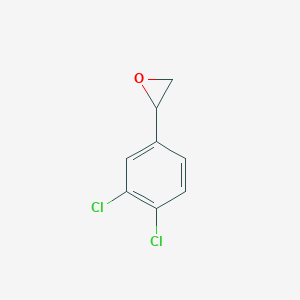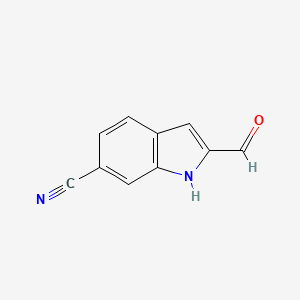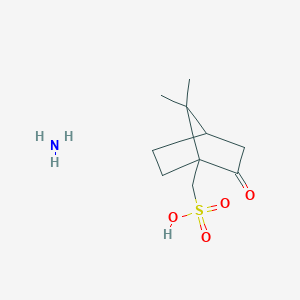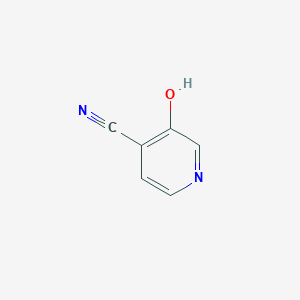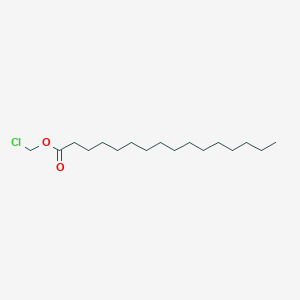
Dimethyl 1H-pyrrole-2,4-dicarboxylate
Übersicht
Beschreibung
Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS Number: 2818-07-7) is a compound with the molecular formula C8H9NO4 . It is a substituted pyrrole derivative. The compound has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .
Synthesis Analysis
Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized using various methods. For example, it can be prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The synthetic route involves the reaction of the benzoyl-substituted precursor with an appropriate reagent to yield the desired product .Molecular Structure Analysis
The molecular structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring with two methyl groups and two carboxylate groups attached at positions 2 and 4. The IUPAC name for this compound is dimethyl 1H-pyrrole-2,4-dicarboxylate .Chemical Reactions Analysis
Dimethyl 1H-pyrrole-2,4-dicarboxylate can participate in various chemical reactions, including esterification, hydrolysis, and reduction. Further studies are needed to explore its reactivity and potential applications .Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolopyrazine Derivatives
Dimethyl 1H-pyrrole-2,4-dicarboxylate is used in the synthesis of pyrrolopyrazine derivatives, which are important in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Material Science Applications
In material science, this compound is utilized for the preparation of pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and actuating strain, making them valuable in the development of responsive materials .
Drug Discovery
The pyrrole ring present in Dimethyl 1H-pyrrole-2,4-dicarboxylate is a common motif in drug molecules. Its derivatives have shown cytotoxic activity against various cancer cell lines, highlighting its potential in cancer therapy research .
Catalysis
Pyrrole derivatives, including those derived from Dimethyl 1H-pyrrole-2,4-dicarboxylate, are used in catalysis. They are involved in modern synthetic pathways that employ metals, nanomaterials, and complex heterogeneous catalysis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMGRCCMQUJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487801 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
2818-07-7 | |
| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Knorr pyrrole reaction in the context of Dimethyl 1H-pyrrole-2,4-dicarboxylate?
A1: The Knorr pyrrole reaction is a fundamental synthetic route to pyrrole derivatives, including Dimethyl 1H-pyrrole-2,4-dicarboxylate. This reaction typically involves the condensation of an α-amino ketone with a compound containing an activated methylene group. In the synthesis of the antitumor agent Sunitinib malate, the Knorr pyrrole reaction is employed to produce 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from tert-butyl acetoacetate. [] This highlights the importance of the Knorr pyrrole reaction in constructing the core pyrrole structure found in various biologically active compounds.
Q2: How does the structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives influence their crystal packing?
A2: Studies on Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives reveal that the substituents on the pyrrole ring significantly influence their crystal packing arrangements. For instance, in the crystal structure of 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the molecules are linked into centrosymmetric dimers via N—H⋯O hydrogen bonds, forming an R22(10) ring motif. [] Similar hydrogen bonding patterns, resulting in the same R22(10) ring motif, are observed in the crystal structure of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [] This suggests that the presence of bulky tert-butyl groups does not disrupt the hydrogen bonding interactions; instead, they contribute to the overall crystal packing arrangement.
Q3: Can you describe a specific example where understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate was crucial for synthesizing a complex molecule?
A3: In the synthesis of Sunitinib malate, a multi-step process is employed, with Dimethyl 1H-pyrrole-2,4-dicarboxylate serving as a key intermediate. [] The synthesis involves several transformations of this intermediate, including decarboxylation, Vilsmeier formylation, and hydrolysis, ultimately leading to the formation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This compound then undergoes a one-pot reaction to yield Sunitinib. This example underscores the significance of understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives in designing and executing successful synthetic routes to complex molecules, particularly in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



